molecular formula C13H8ClF3N2O2 B068742 Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-29-8

Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B068742
Key on ui cas rn: 175137-29-8
M. Wt: 316.66 g/mol
InChI Key: RJHJVPJLOZDZSJ-UHFFFAOYSA-N
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Patent
US06806365B2

Procedure details

A solution of 2-chloro-4-trifluoromethyl-5-pyrimidine carboxylic acid benzyl ester in cyclohexene (3 mL, 30 mmole) and ethanol (9 mL) was treated with 10% palladium on carbon and the resulting mixture was heated to reflux for 1 h. The mixture was cooled to room temperature and filtered through a pad of Celite and concentrated to give a quantitative yield of a gummy, off-white solid. LR ES MS (C6H3F3N2O2): 191 (M−H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[C:12]([C:18]([F:21])([F:20])[F:19])=[N:13][C:14](Cl)=[N:15][CH:16]=1)=[O:10])C1C=CC=CC=1.C1CCCCC=1>C(O)C.[Pd]>[F:21][C:18]([F:19])([F:20])[C:12]1[C:11]([C:9]([OH:10])=[O:8])=[CH:16][N:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1C(=NC(=NC1)Cl)C(F)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a quantitative yield of a gummy, off-white solid

Outcomes

Product
Name
Type
Smiles
FC(C1=NC=NC=C1C(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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